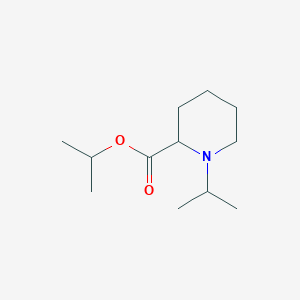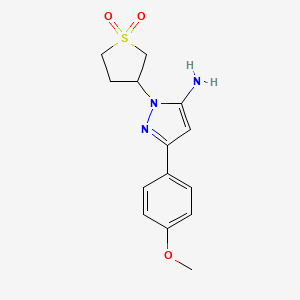
(2-((Difluoromethyl)thio)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C19H21F2N3O2S and a molecular weight of 393.45. It is a derivative of 4,6-dimethylpyrimidine .
Synthesis Analysis
Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A notable study by Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which were characterized by various spectroscopic techniques and evaluated for antimicrobial activities. Compounds within this series showed significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. The synthesis involved reactions of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with different sulfonyl and acid chlorides, followed by thorough characterization using elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies (Mallesha & Mohana, 2014).
Structural and Theoretical Analysis
Karthik et al. (2021) conducted a detailed study on the thermal, optical, etching, structural aspects, and theoretical calculations of a compound related to the chemical structure . The compound was synthesized and characterized by different spectroscopic techniques, revealing that the piperidine ring adopts a chair conformation with distorted tetrahedral geometry around the sulfur atom. The study also involved single-crystal X-ray diffraction studies, Hirshfeld surface analysis, energy framework analysis, and density functional theory (DFT) calculations to optimize structural coordinates and evaluate electronic parameters. This comprehensive analysis provided insights into the compound's stability, electronic properties, and potential applications in materials science (Karthik et al., 2021).
Polymer and Material Science Applications
Shi et al. (2017) developed a new difluoro aromatic ketone monomer to prepare a series of poly(arylene ether sulfone)s (PAES) with pendant groups via a polycondensation reaction. These materials were further modified to contain multiple benzyl quaternary ammonium groups, showing significant hydroxide conductivity and alkaline stability. The study highlighted the potential of such compounds in creating advanced materials for ion exchange and membrane technologies, demonstrating the versatility and applicability of difluoro aromatic ketone-based compounds in material science (Shi et al., 2017).
Propiedades
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-12-10-13(2)23-19(22-12)26-14-6-5-9-24(11-14)17(25)15-7-3-4-8-16(15)27-18(20)21/h3-4,7-8,10,14,18H,5-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMTUGPORGEKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3SC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2881951.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide](/img/structure/B2881952.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenylquinolin-4-yl)methanone](/img/structure/B2881955.png)